An In-depth Technical Guide to 5-bromo-N3-methylpyridine-2,3-diamine
An In-depth Technical Guide to 5-bromo-N3-methylpyridine-2,3-diamine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-bromo-N3-methylpyridine-2,3-diamine (CAS No. 166047-15-0). Due to the limited availability of published experimental data for this specific isomer, this document synthesizes information from predictive models, data on analogous compounds, and established principles of organic chemistry to offer a detailed perspective on its synthesis, structure, reactivity, and potential applications. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound as a building block in medicinal chemistry and materials science.
Introduction
5-bromo-N3-methylpyridine-2,3-diamine is a substituted pyridine derivative with a unique arrangement of functional groups that makes it an attractive scaffold for chemical synthesis. The presence of a bromine atom, a primary amine, and a secondary methylamine on the pyridine core offers multiple sites for functionalization. The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, and the diamino substitution pattern is a key feature in many biologically active molecules. This guide will delve into the predicted and extrapolated chemical properties of this compound, providing a foundational understanding for its use in research and development.
Physicochemical and Structural Properties
The fundamental properties of 5-bromo-N3-methylpyridine-2,3-diamine are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 166047-15-0 | Chemical Supplier Databases[1] |
| Molecular Formula | C₆H₈BrN₃ | PubChemLite[2] |
| Molecular Weight | 202.055 g/mol | Chemshuttle |
| Predicted XlogP | 1.2 | PubChemLite[2] |
| SMILES | CNC1=C(N=CC(=C1)Br)N | PubChemLite[2] |
| InChI | InChI=1S/C6H8BrN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) | PubChemLite[2] |
| InChIKey | IEZBJIKJXNNYFC-UHFFFAOYSA-N | PubChemLite[2] |
Proposed Synthesis
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-bromo-N3-methylpyridine-2,3-diamine.
Detailed Protocol (Hypothetical)
Step 1: Protection of the 2-Amino Group
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Dissolve 5-bromopyridine-2,3-diamine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, for example, triethylamine (1.1 eq.).
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Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
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Purify the product by column chromatography to obtain the Boc-protected intermediate.
Step 2: Methylation of the 3-Amino Group
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Dissolve the Boc-protected intermediate (1 eq.) in a polar aprotic solvent like THF or dimethylformamide (DMF).
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Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise.
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Stir for 30 minutes at 0 °C.
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Add methyl iodide (MeI) (1.2 eq.) dropwise.
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Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction carefully with water and extract the product with a suitable organic solvent.
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Purify the N-methylated product by column chromatography.
Step 3: Deprotection of the 2-Amino Group
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Dissolve the methylated intermediate in DCM.
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Add an excess of trifluoroacetic acid (TFA) at 0 °C.
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Stir at room temperature until the deprotection is complete (monitored by TLC).
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Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the final product, 5-bromo-N3-methylpyridine-2,3-diamine, with an organic solvent.
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Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Predicted Spectroscopic Properties
The following are predicted spectroscopic characteristics for 5-bromo-N3-methylpyridine-2,3-diamine based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
In a solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show:
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Two distinct signals for the aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants.
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A signal for the N-H protons of the primary amine, which may be broad.
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A signal for the N-H proton of the secondary amine, which may also be broad.
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A signal for the methyl protons, likely a singlet or a doublet if coupled to the N-H proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display six distinct signals:
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Five signals corresponding to the carbon atoms of the pyridine ring.
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One signal for the methyl carbon.
Mass Spectrometry (Predicted)
The mass spectrum is predicted to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 201.99744 and [M+Na]⁺ at m/z 223.97938.[2]
Infrared (IR) Spectroscopy (Predicted)
Key expected IR absorption bands include:
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N-H stretching vibrations for the primary and secondary amines in the region of 3300-3500 cm⁻¹.
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C-H stretching vibrations of the aromatic ring and the methyl group around 2850-3100 cm⁻¹.
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C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
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N-H bending vibrations around 1600 cm⁻¹.
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C-N stretching vibrations in the 1200-1350 cm⁻¹ range.
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A C-Br stretching vibration in the fingerprint region, typically below 700 cm⁻¹.
Chemical Reactivity and Potential Applications
The reactivity of 5-bromo-N3-methylpyridine-2,3-diamine is dictated by its three key functional groups: the bromine atom, the 2-amino group, and the 3-methylamino group.
Reactivity Workflow
Caption: Potential reaction pathways for 5-bromo-N3-methylpyridine-2,3-diamine.
Key Reactions
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, enabling the synthesis of diverse compound libraries for drug discovery.
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Buchwald-Hartwig Amination: The C-Br bond can also undergo amination reactions to introduce further nitrogen-containing functional groups.
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Reactions of the Amino Groups: The primary and secondary amino groups can be acylated, alkylated, or used as nucleophiles in various other transformations. The presence of two adjacent amino groups also opens up the possibility of forming fused heterocyclic systems, such as imidazopyridines, which are common motifs in medicinal chemistry.
Potential Applications in Drug Development
Substituted diaminopyridines are valuable intermediates in the synthesis of biologically active compounds. The structural motifs present in 5-bromo-N3-methylpyridine-2,3-diamine suggest its potential as a scaffold for developing inhibitors of kinases, proteases, and other enzymes. The ability to functionalize the molecule at multiple positions provides a powerful tool for structure-activity relationship (SAR) studies.
Safety and Handling
While specific toxicity data for 5-bromo-N3-methylpyridine-2,3-diamine is not available, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-bromo-N3-methylpyridine-2,3-diamine is a promising but currently under-characterized chemical building block. This guide has provided a comprehensive overview of its predicted properties and potential reactivity based on available data and chemical principles. It is our hope that this document will stimulate further research into the synthesis and application of this versatile molecule, unlocking its potential in the fields of medicinal chemistry and materials science. Experimental validation of the predicted data presented herein is a critical next step for the scientific community.
References
- This guide is a synthesis of information from various sources and does not represent a single peer-reviewed public
- No direct experimental data was found for this specific compound in the search results.
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):206. [Link]
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PubChemLite. 5-bromo-n3-methylpyridine-2,3-diamine. [Link]
- No direct experimental data was found for this specific compound in the search results.
